molecular formula C8H7BrO4 B13604893 2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid

2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13604893
M. Wt: 247.04 g/mol
InChI Key: AZYABLUKCOFOOE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H7BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-bromophenylacetic acid with potassium tert-butylate in dimethylformamide at room temperature. The reaction mixture is then treated with benzyl bromide, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyphenylboronic acid: Shares the bromine and hydroxyl groups but differs in the presence of a boronic acid group instead of a carboxylic acid group.

    2-Hydroxy-5-bromophenylacetic acid: Similar structure but lacks the additional hydroxyl group on the acetic acid moiety.

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7BrO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

AZYABLUKCOFOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)O)O

Origin of Product

United States

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